

Application Notes and Protocols for the Mass Spectrometric Characterization of Icatibant

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Compound of Interest

Compound Name: *Icrocapide*

Cat. No.: *B067592*

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Introduction

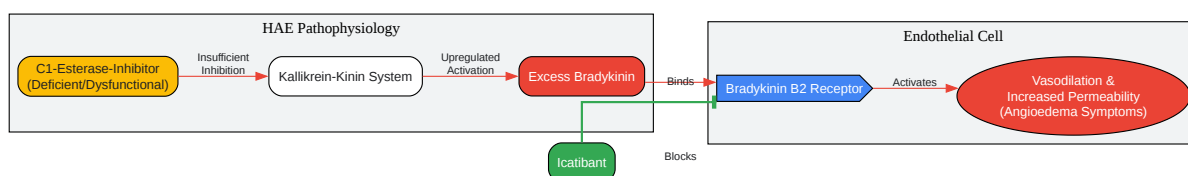
Icatibant is a synthetic decapeptide that acts as a selective and specific antagonist of bradykinin B2 receptors.[1][2] It is primarily used for the symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults.[1] HAE is a genetic disorder characterized by a deficiency or dysfunction of the C1 esterase inhibitor, leading to an overproduction of bradykinin.[2][3] Bradykinin is a potent vasodilator that increases vascular permeability, causing the recurrent episodes of swelling, pain, and inflammation typical of HAE attacks.[2][3] Icatibant provides relief by blocking the binding of bradykinin to its B2 receptor, thereby mitigating the symptoms.[2][4]

Given its peptide nature, ensuring the identity, purity, and stability of Icatibant is critical for its therapeutic efficacy and safety. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the comprehensive characterization of Icatibant. It allows for precise molecular weight determination, amino acid sequence confirmation through fragmentation analysis, and the identification and quantification of impurities and degradation products.

This document provides detailed protocols and application notes for the characterization of Icatibant using mass spectrometry techniques.

Mechanism of Action: Icatibant Signaling Pathway

Icatibant exerts its therapeutic effect by intervening in the Kallikrein-Kinin system. In HAE, insufficient C1-Esterase-Inhibitor activity leads to excessive production of bradykinin. Bradykinin then binds to B2 receptors on endothelial cells, triggering vasodilation and increased vascular permeability, which results in angioedema. Icatibant acts as a competitive antagonist at the B2 receptor, preventing bradykinin from binding and halting the inflammatory cascade.[2][4][5]

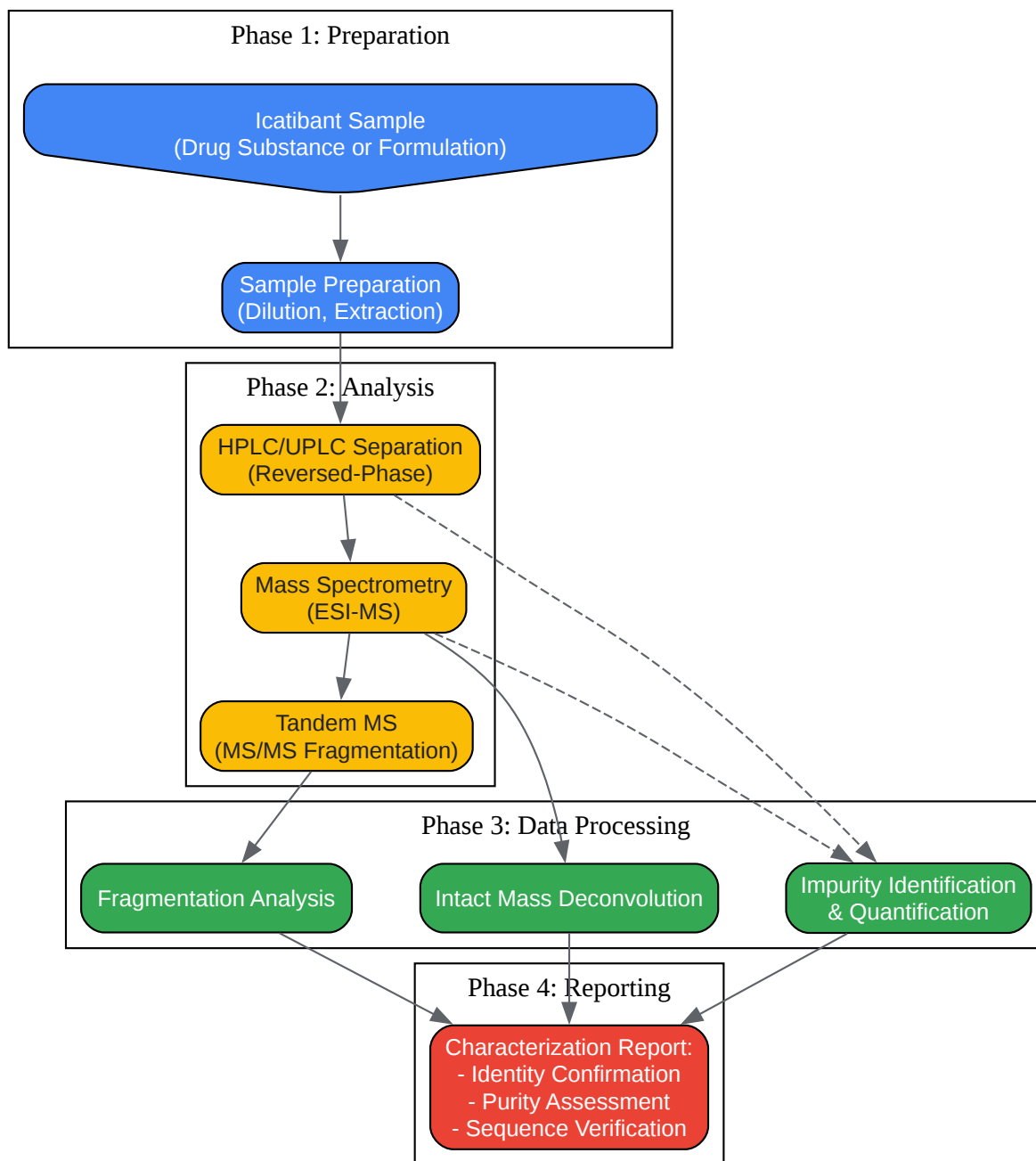


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Caption: Icatibant's mechanism of action in Hereditary Angioedema (HAE).

Experimental Workflow for Icatibant Characterization

A typical workflow for analyzing Icatibant using LC-MS involves sample preparation, chromatographic separation, mass spectrometric detection and fragmentation, and subsequent data analysis to confirm identity and assess purity.



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Caption: General experimental workflow for LC-MS characterization of Icatibant.

Protocols and Methodologies

Intact Mass Analysis

Objective: To confirm the molecular identity of Icatibant by accurately measuring its molecular weight.

Protocol:

- Sample Preparation: Dissolve the Icatibant reference standard or sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 0.1 mg/mL.
- LC-MS Parameters:
 - LC System: UPLC/HPLC system.
 - Column: A short, reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.3 mL/min.
 - Gradient: A rapid gradient or isocratic elution sufficient to desalt the sample before it enters the mass spectrometer.
 - Injection Volume: 1-5 μ L.
- MS Parameters:
 - Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Ionization: Electrospray Ionization, Positive Mode (ESI+).
 - Scan Mode: Full MS scan over a mass range of m/z 400-1500.

- Data Analysis: The resulting multi-charged spectrum is deconvoluted using appropriate software (e.g., MaxEnt1) to obtain the zero-charge, neutral mass of the peptide.

Data Presentation:

Compound	Chemical Formula	Theoretical Monoisotopic Mass (Da)
Icatibant	C ₅₉ H ₈₉ N ₁₉ O ₁₃ S	1303.65

Note: The observed mass should be within a low ppm error of the theoretical mass.

Peptide Fragmentation Analysis (MS/MS)

Objective: To verify the amino acid sequence of Icatibant through collision-induced dissociation (CID) or other fragmentation techniques.

Protocol:

- Sample Preparation: Same as for intact mass analysis.
- LC-MS/MS Parameters: Use the same LC conditions as above to ensure the peptide is well-resolved.
- MS/MS Parameters:
 - Ionization: ESI+.
 - Scan Mode: Tandem MS (MS/MS) mode.
 - Precursor Ion Selection: Isolate a prominent charge state of Icatibant (e.g., the [M+2H]²⁺ or [M+3H]³⁺ ion).
 - Fragmentation: Collision-Induced Dissociation (CID) with optimized collision energy.
 - Analyzer: Scan for product ions in the m/z range of 100-1400.

- **Data Analysis:** The resulting fragment ions (primarily b- and y-type ions for peptides) are mapped to the known sequence of Icatibant to confirm its identity.

Data Presentation:

Theoretical Fragment Ion	m/z Value	Ion Type
b ₂	271.16	b-ion
y ₁	174.11	y-ion
y ₈	973.51	y-ion
b ₉	1130.56	b-ion

(Note: This table is representative. A full fragmentation map would be required for complete sequence confirmation.)

Impurity Profiling

Objective: To detect, identify, and quantify impurities and degradation products in the Icatibant sample. A known impurity is an isomer that forms under temperature stress.[\[6\]](#)

Protocol:

- **Sample Preparation:** Prepare the Icatibant sample as for intact analysis. For forced degradation studies, subject the sample to stress conditions (e.g., heat at 100°C, acid/base hydrolysis, oxidation) before analysis.[\[6\]](#)
- **LC-MS Parameters:** A high-resolution LC separation is critical for impurity analysis.
 - **LC System:** UPLC/HPLC system.
 - **Column:** High-resolution reversed-phase column (e.g., C18, 2.1 x 150 mm, 1.8 µm).
 - **Mobile Phase A:** 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A long, shallow gradient is required to separate closely eluting impurities. For example, 5% to 50% B over 30 minutes.
- Column Temperature: Elevated temperatures (e.g., 75°C) may be used to improve peak shape and resolution.^[7]
- Detection: UV at 200-220 nm and MS detection.
- MS Parameters:
 - Mass Spectrometer: High-resolution mass spectrometer.
 - Scan Mode: Full MS scan to detect impurities, followed by data-dependent MS/MS to fragment them for structural elucidation.
- Data Analysis: Compare the chromatogram of the test sample to a reference standard. Integrate peaks corresponding to impurities and determine their relative abundance. Use the accurate mass and fragmentation data to propose structures for unknown impurities.

Data Presentation:

Compound/Impurity	Molecular Weight (Da)	Description	Typical Observation
Icatibant	1304.5	Active Pharmaceutical Ingredient	Main peak in chromatogram
Isomer Impurity	1304.5	Isomerization at the N-terminal amino acid residue.[6][7]	Elutes very close to the main Icatibant peak. Increases upon temperature stress.[6]
Des-D-Arg(1)-Icatibant	1148.35	Impurity lacking the N-terminal Arginine.[8]	Process-related impurity.
Ac-Icatibant	1346.58	Acetylated form of Icatibant.[8]	Process-related impurity.

Summary

Mass spectrometry is a powerful and essential technology for the characterization of peptide therapeutics like Icatibant. The protocols outlined here for intact mass analysis, MS/MS fragmentation, and impurity profiling provide a robust framework for ensuring the identity, sequence integrity, and purity of the drug substance. These methods are fundamental to quality control during manufacturing and are crucial for regulatory submissions in drug development. The use of high-resolution instrumentation allows for high confidence in structural assignments and sensitive detection of even minor impurities.

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